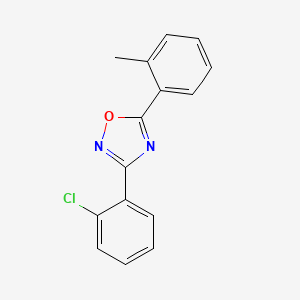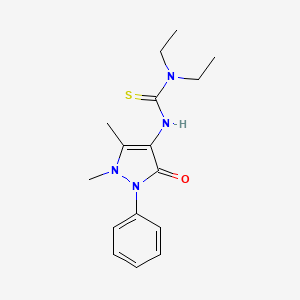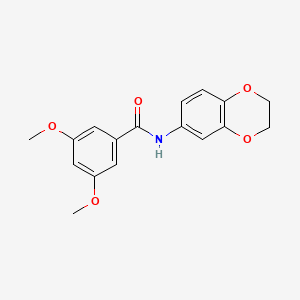
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as 2-FB-4-Me-BP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. It has gained popularity among researchers due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
作用机制
The exact mechanism of action of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, as well as an antagonist at the D2 receptor. It also modulates the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It also enhances the activity of the NMDA receptor, which is involved in learning and memory processes.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high potency and selectivity for specific receptors. This makes it a useful tool for studying the functions of these receptors in the brain. However, its limited availability and high cost may pose a challenge for researchers.
未来方向
There are several future directions for research on 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Another area of research is the development of novel derivatives with improved pharmacological properties. Additionally, more studies are needed to elucidate the exact mechanism of action of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is a novel psychoactive substance that has gained attention among researchers due to its potential therapeutic applications. Its high potency and selectivity for specific receptors make it a useful tool for studying the functions of these receptors in the brain. However, further studies are needed to determine its safety and efficacy in humans, as well as its exact mechanism of action.
合成方法
The synthesis of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 2-fluorobenzylamine with 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the piperazine ring. The final product is obtained by purification through column chromatography.
科学研究应用
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory consolidation.
属性
IUPAC Name |
1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHTZYLMJBBNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5644548.png)
![N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5644555.png)

![(3R*,4S*)-1-[4-(1H-imidazol-1-yl)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5644571.png)
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5644579.png)


![{3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B5644609.png)
![N-[4-(benzylamino)-2-oxo-2H-thiochromen-3-yl]acetamide](/img/structure/B5644613.png)
![3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5644614.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5644623.png)

